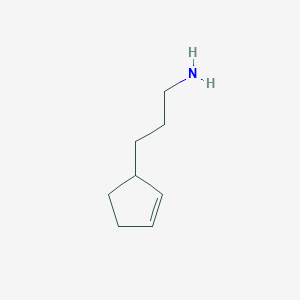
8-Quinolinamine, 4,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinamine, 4,6-dimethoxy- is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a linear formula of C11H12N2O2 and a molecular weight of 204.23 .
Synthesis Analysis
The synthesis of 8-quinolinamines has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives . Another synthesis method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Molecular Structure Analysis
The molecular structure of 8-Quinolinamine, 4,6-dimethoxy- consists of a benzene ring fused with a pyridine moiety . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
8-Quinolinamine, 4,6-dimethoxy- has been used in various chemical reactions. For example, Conrad–Limpach reactions, transition metal catalysed reactions, transition metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes for the synthesis of quinoline and its analogues have been discussed .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dimethoxyquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUDEWBSKPLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=C(C2=NC=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)
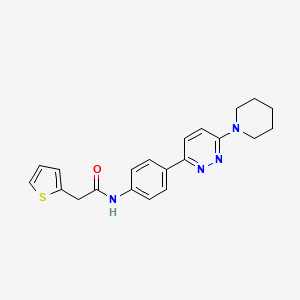
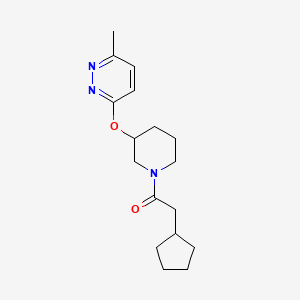
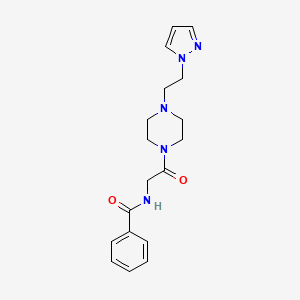
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2387649.png)
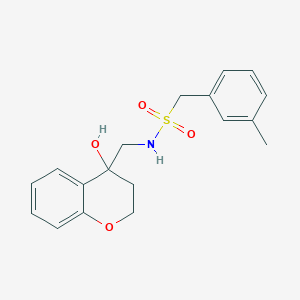
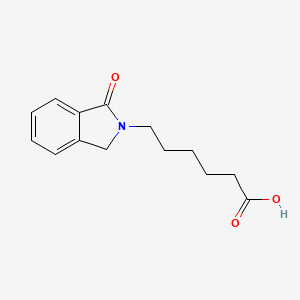
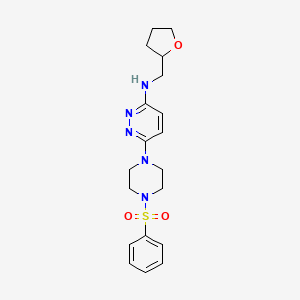
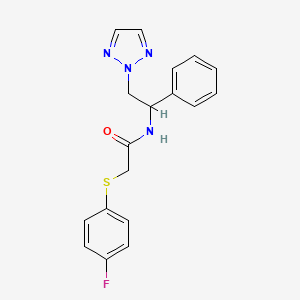
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2387656.png)
